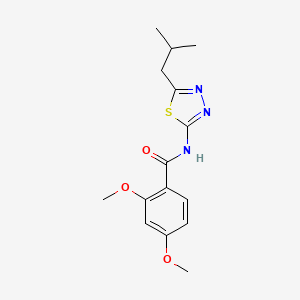
N-(3-methoxyphenyl)-4-morpholinecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-methoxyphenyl)-4-morpholinecarboxamide, also known as ABT-639, is a potent and selective T-type calcium channel blocker. It was first synthesized by Abbott Laboratories and has since been extensively studied for its potential therapeutic applications.
Wirkmechanismus
N-(3-methoxyphenyl)-4-morpholinecarboxamide selectively blocks T-type calcium channels, which are involved in the regulation of neuronal excitability and neurotransmitter release. By blocking these channels, N-(3-methoxyphenyl)-4-morpholinecarboxamide reduces the influx of calcium ions into cells, leading to a decrease in neuronal activity and neurotransmitter release.
Biochemical and Physiological Effects:
N-(3-methoxyphenyl)-4-morpholinecarboxamide has been shown to have a number of biochemical and physiological effects. It has been shown to reduce blood pressure in animal models, and clinical trials have demonstrated its efficacy in reducing pain in patients with diabetic neuropathy. It has also been shown to have antiepileptic effects in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
N-(3-methoxyphenyl)-4-morpholinecarboxamide has several advantages for lab experiments. It is a potent and selective T-type calcium channel blocker, making it a useful tool for studying the role of these channels in various physiological processes. However, its selectivity for T-type calcium channels may limit its usefulness in certain experiments.
Zukünftige Richtungen
There are several potential future directions for research on N-(3-methoxyphenyl)-4-morpholinecarboxamide. One area of interest is its potential use in the treatment of epilepsy. Another area of interest is its potential use in the treatment of pain, particularly in patients with neuropathic pain. Additionally, further research is needed to fully understand the mechanisms by which N-(3-methoxyphenyl)-4-morpholinecarboxamide exerts its effects, which could lead to the development of more effective treatments for a variety of diseases.
Synthesemethoden
The synthesis of N-(3-methoxyphenyl)-4-morpholinecarboxamide involves the reaction of 3-methoxyaniline with ethyl 4-chloro-3-oxobutanoate to form ethyl 3-(3-methoxyphenyl)-3-oxopropanoate. This compound is then reacted with morpholine and ammonia to yield N-(3-methoxyphenyl)-4-morpholinecarboxamide.
Wissenschaftliche Forschungsanwendungen
N-(3-methoxyphenyl)-4-morpholinecarboxamide has been studied for its potential therapeutic applications in various diseases, including hypertension, pain, and epilepsy. It has been shown to have antihypertensive effects in animal models, and clinical trials have demonstrated its efficacy in reducing pain in patients with diabetic neuropathy.
Eigenschaften
IUPAC Name |
N-(3-methoxyphenyl)morpholine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O3/c1-16-11-4-2-3-10(9-11)13-12(15)14-5-7-17-8-6-14/h2-4,9H,5-8H2,1H3,(H,13,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJZMTWXKZIMZOM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)N2CCOCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-({[(3,4-dimethylbenzoyl)amino]carbonothioyl}amino)benzoic acid](/img/structure/B5830037.png)
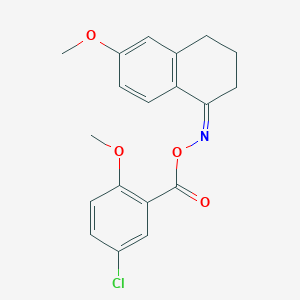
![5-imino-6-(3-pyridinylmethylene)-2-(2-thienyl)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5830050.png)


![N~2~-[(4-ethoxyphenyl)sulfonyl]-N~2~-(4-methylphenyl)glycinamide](/img/structure/B5830069.png)
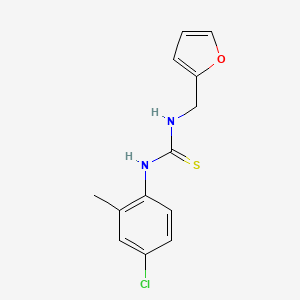
![methyl 3-{2-[1-(2,4-difluorophenyl)ethylidene]hydrazino}-4-methyl-2-thiophenecarboxylate](/img/structure/B5830080.png)
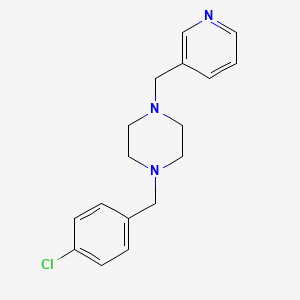
![ethyl 4-({[3-(ethoxycarbonyl)-5,6-dihydro-4H-cyclopenta[b]thien-2-yl]amino}carbonyl)-1-piperazinecarboxylate](/img/structure/B5830115.png)
![2-[(2-chloro-6-fluorophenyl)acetyl]-N-ethylhydrazinecarbothioamide](/img/structure/B5830122.png)
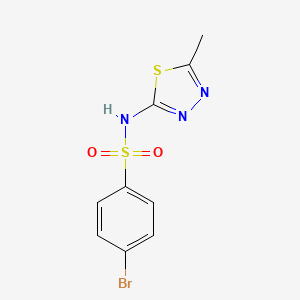
![[(3-methyl-2,6-dioxo-7-propyl-2,3,6,7-tetrahydro-1H-purin-8-yl)thio]acetic acid](/img/structure/B5830129.png)
